

An In-depth Technical Guide to the Psychoactive Effects of Codamin P Components

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codamin P

Cat. No.: B12785152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the psychoactive effects of the active components of **Codamin P**: paracetamol, caffeine, and codeine. The document delves into the mechanisms of action, signaling pathways, and quantitative pharmacological data associated with the central nervous system effects of each compound. Detailed experimental protocols for assessing these psychoactive effects are also provided.

Paracetamol (Acetaminophen)

Paracetamol, primarily known for its analgesic and antipyretic properties, exerts notable psychoactive effects through its central actions. Emerging research indicates that it can modulate emotional and cognitive processing.

Psychoactive Effects

Clinical and experimental studies have revealed that paracetamol can induce a blunting of emotional responses, reducing the intensity of both positive and negative emotions. Furthermore, it has been shown to decrease empathy for the pain of others and may influence risk-taking behavior.

Mechanism of Action

The primary psychoactive effects of paracetamol are not mediated by the parent compound itself but by its active metabolite, N-arachidonoylphenolamine (AM404), which is formed in the

brain. Paracetamol is first deacetylated to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.

AM404 exerts its effects through two primary pathways:

- **The Endocannabinoid System:** AM404 is a weak agonist at cannabinoid CB1 receptors and also inhibits the reuptake of the endogenous cannabinoid anandamide. This leads to an overall enhancement of endocannabinoid signaling.
- **TRPV1 and Serotonergic Pathways:** AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel. Activation of supraspinal TRPV1 receptors is linked to the modulation of descending serotonergic pathways, which play a role in mood and affect.

Quantitative Data

The following table summarizes key quantitative data related to the psychoactive effects of paracetamol and its active metabolite.

Parameter	Target	Value	Species	Notes
IC50 (AM404)	Anandamide Uptake	~5 µmol/L	Rat neural tissue	Indicates inhibition of endocannabinoid reuptake.
EC50 (AM404)	TRPV1 Activation	>1µM	Human (recombinant)	Concentration for direct activation of the TRPV1 channel.

Experimental Protocols

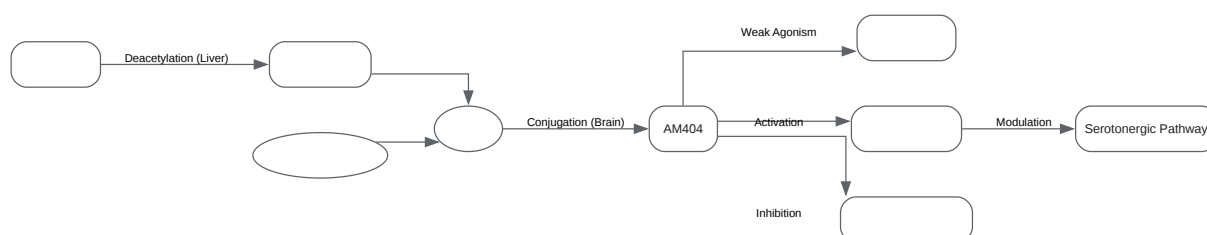
- **Objective:** To evaluate the effect of paracetamol on emotional responses to affective stimuli.
- **Methodology:** A double-blind, placebo-controlled study is conducted. Participants are administered a standard dose of paracetamol (e.g., 1000 mg) or a placebo. After a set absorption period (e.g., 60 minutes), they are shown a series of images with positive,

negative, and neutral emotional valence from a standardized database (e.g., the International Affective Picture System). Participants rate each image on scales of valence (positive to negative) and arousal (calm to excited).

- **Data Analysis:** The mean valence and arousal ratings for each image category are compared between the paracetamol and placebo groups using statistical tests such as t-tests or ANOVA. A significant reduction in the extremity of ratings for both positive and negative images in the paracetamol group indicates emotional blunting.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the psychoactive effects of paracetamol.



[Click to download full resolution via product page](#)

Paracetamol Metabolism and Central Targets

Caffeine

Caffeine is a well-known central nervous system stimulant, and its psychoactive effects are primarily characterized by increased alertness, vigilance, and cognitive function.

Psychoactive Effects

Caffeine is widely consumed for its ability to reduce fatigue and enhance concentration. It can improve performance on a variety of cognitive tasks, including those requiring sustained

attention and rapid information processing. At higher doses, it can lead to anxiety, restlessness, and insomnia.

Mechanism of Action

Caffeine's primary mechanism of action is the antagonism of adenosine A1 and A2A receptors in the brain. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses arousal. By blocking its receptors, caffeine disinhibits neuronal activity, leading to its stimulant effects. A secondary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), though this is generally considered to occur at higher, potentially toxic, concentrations.

Quantitative Data

The following table provides quantitative data on caffeine's interaction with its primary molecular targets.

Parameter	Target	Value	Species	Notes
Ki	Adenosine A1 Receptor	12 μ M	Human	Antagonist binding affinity.
Ki	Adenosine A2A Receptor	2.4 μ M	Human	Antagonist binding affinity.
IC50	Phosphodiesterase (non-specific)	0.5-1.0 mM	Bovine brain	Concentration for 50% inhibition.

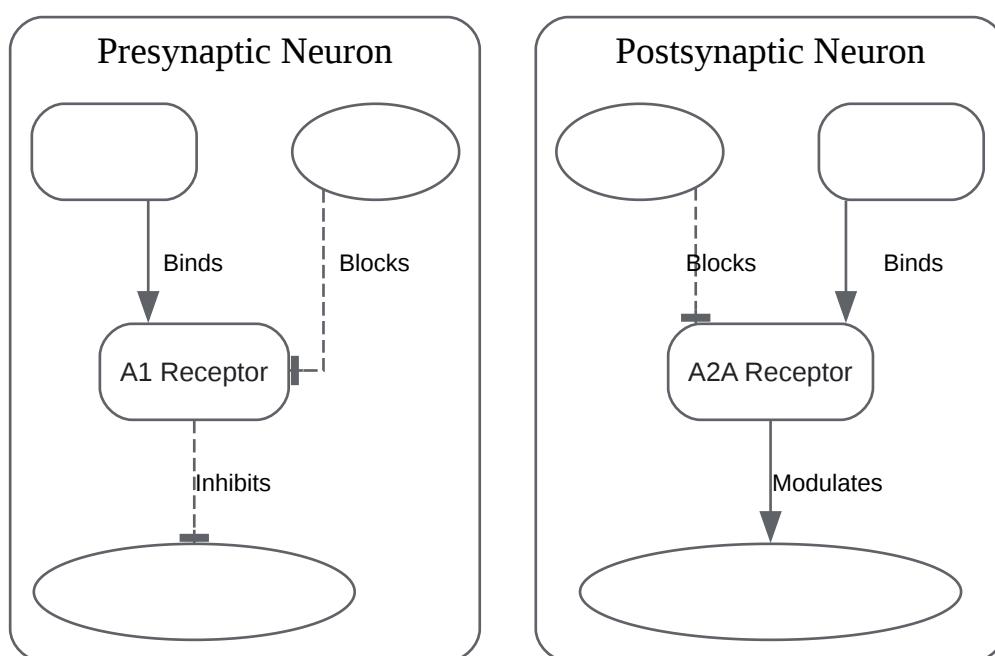
Experimental Protocols

- Objective: To measure the effects of caffeine on cognitive performance.
- Methodology: A randomized, double-blind, placebo-controlled crossover study is employed. Participants, after a period of caffeine abstinence (e.g., 12-24 hours), are administered a dose of caffeine (e.g., 3-6 mg/kg body weight) or a placebo. A battery of cognitive tests is administered at baseline and at set intervals post-ingestion. These tests may include:
 - Stroop Task: To assess selective attention and cognitive flexibility.

- N-Back Task: To evaluate working memory.
- Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time.
- Data Analysis: Performance metrics (e.g., reaction time, accuracy) are compared between the caffeine and placebo conditions using repeated measures ANOVA.

Signaling Pathways

The following diagram illustrates the signaling pathway of caffeine's primary mechanism of action.



[Click to download full resolution via product page](#)

Caffeine's Antagonism of Adenosine Receptors

Codeine

Codeine is an opioid analgesic, and its psychoactive effects are primarily attributable to its conversion to morphine in the body.

Psychoactive Effects

The psychoactive effects of codeine are characteristic of opioids and include analgesia, euphoria, drowsiness, and a sense of tranquility. At higher doses, it can cause significant sedation, respiratory depression, and has a potential for dependence and addiction.

Mechanism of Action

Codeine itself has a relatively low affinity for opioid receptors. It acts as a prodrug and is metabolized in the liver to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a potent agonist of the μ -opioid receptor, which is a G-protein coupled receptor. Activation of μ -opioid receptors in the central nervous system leads to the modulation of pain perception and the rewarding effects associated with opioids. The rate of conversion of codeine to morphine is subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual variability in the psychoactive response.

Quantitative Data

The following table presents quantitative data for codeine and its active metabolite, morphine.

Parameter	Target	Value	Species	Notes
Ki (Codeine)	μ -Opioid Receptor	>100 nM	Human (recombinant)	Weak binding affinity.
Ki (Morphine)	μ -Opioid Receptor	1-100 nM	Human (recombinant)	Potent binding affinity.
Metabolism	CYP2D6	~5-10%	Human	Percentage of codeine converted to morphine in normal metabolizers.

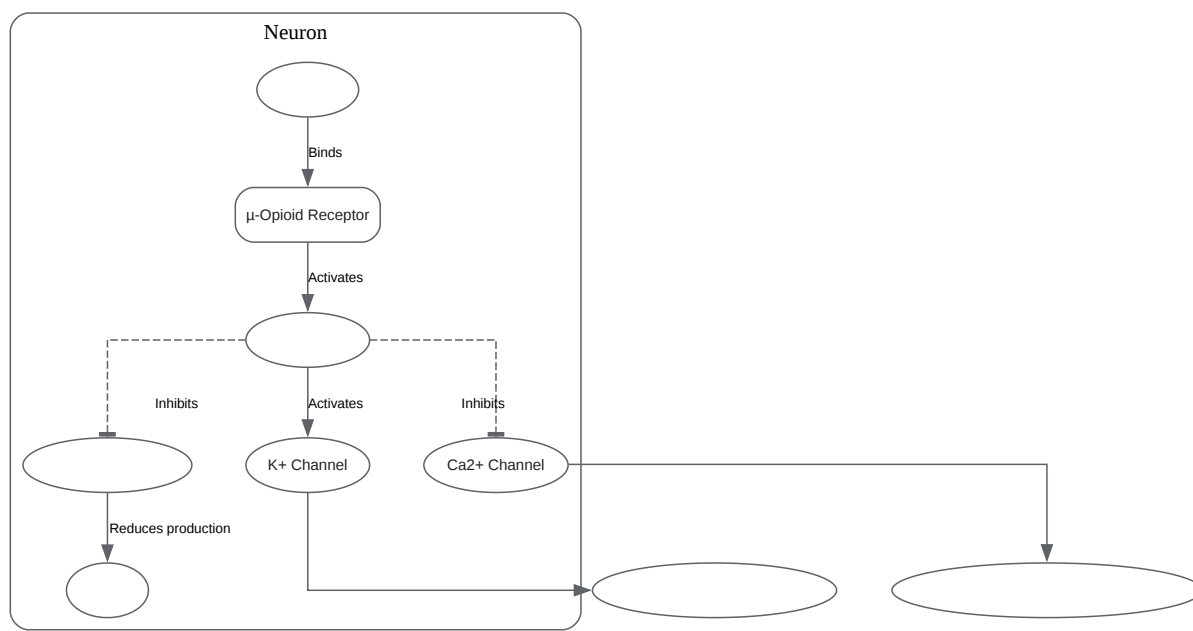
Experimental Protocols

- Objective: To quantify the subjective psychoactive effects of codeine.

- **Methodology:** A double-blind, placebo-controlled study is conducted. Participants are administered a therapeutic dose of codeine or a placebo. Subjective effects are assessed at regular intervals using standardized questionnaires such as the Addiction Research Center Inventory (ARCI) to measure euphoria and other mood changes, and Visual Analog Scales (VAS) for ratings of "high," "drowsiness," and other sensations.
- **Data Analysis:** The scores from the questionnaires and VAS are analyzed over time and compared between the codeine and placebo groups using appropriate statistical methods, such as mixed-effects models.

Signaling Pathways

The following diagram illustrates the signaling pathway of morphine, the active metabolite of codeine, at the μ -opioid receptor.



[Click to download full resolution via product page](#)

Morphine's μ -Opioid Receptor Signaling

- To cite this document: BenchChem. [An In-depth Technical Guide to the Psychoactive Effects of Codamin P Components]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12785152#understanding-the-psychoactive-effects-of-codamin-p-components\]](https://www.benchchem.com/product/b12785152#understanding-the-psychoactive-effects-of-codamin-p-components)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com